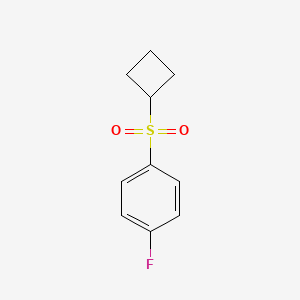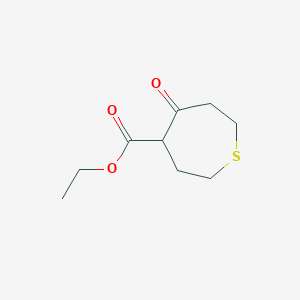![molecular formula C7H14N2O B1397881 (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine CAS No. 1089759-42-1](/img/structure/B1397881.png)
(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine
Overview
Description
“(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” is a chemical compound with the molecular formula C7H14N2O . It is a member of the oxazine family, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and at least one other heteroatom in a six-membered ring .
Molecular Structure Analysis
The molecular structure of “(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” consists of a six-membered ring containing an oxygen atom and a nitrogen atom . The molecular weight is 142.20 g/mol . The InChI code is 1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” include a molecular weight of 142.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 142.110613074 g/mol . The topological polar surface area is 24.5 Ų .Scientific Research Applications
Molecular Electronics
Oxazine compounds, including derivatives like “(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine”, have been explored for their potential in molecular electronics. Specifically, they can act as molecular switches that toggle between low-conducting and high-conducting states through de/rehydrogenation processes .
Spectroscopy
The fundamental heterocyclic compound 1,4-oxazine has been characterized spectroscopically. As a related derivative, “(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” may also be studied using spectroscopic techniques to understand its structure and behavior .
Synthetic Strategies
Oxazines serve as versatile intermediates in the synthesis of various heterocycles and bifunctional compounds. The specific structure of “(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” could be utilized in synthetic approaches for creating new chemical entities .
Cycloaddition Reactions
Recent methods in synthesizing oxazine derivatives involve cycloaddition reactions. The unique structure of “(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine” might be leveraged in (4+2) cycloadditions or formal (3+3) cycloadditions to produce novel compounds .
Mechanism of Action
Target of Action
The primary target of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine is the 1,4-oxazine linkers in molecular switches . These linkers connect conjugated molecules to carbon electrodes .
Mode of Action
The compound interacts with its targets through a process of de/rehydrogenation . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change in the conducting state is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
The biochemical pathways affected by (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine involve the intramolecular proton transfer reaction . This reaction serves as the switching mechanism in single-molecule junctions . The compound’s action can lead to a maximum ON/OFF current ratio as high as 1.5 × 10^3 .
Result of Action
The molecular and cellular effects of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine’s action involve significant changes in the conductance states of single-molecule junctions . The compound’s action can control the proton transfer process and thus allow specific conductance states to be selected .
Action Environment
The action, efficacy, and stability of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine can be influenced by environmental factors such as the presence of an electrostatic gate field . This field can control the proton transfer process, thus influencing the compound’s action .
properties
IUPAC Name |
(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@@H]2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




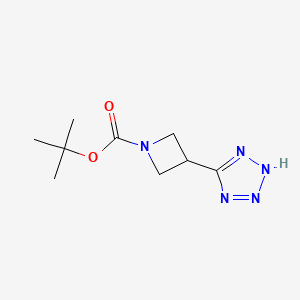
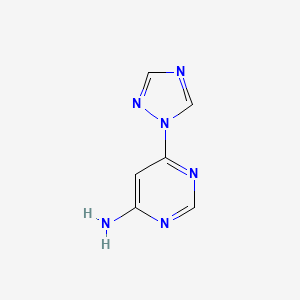

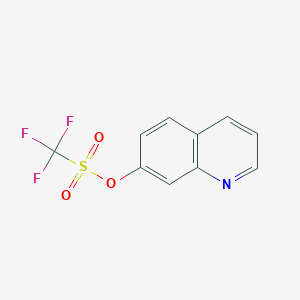
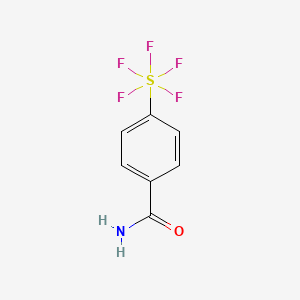

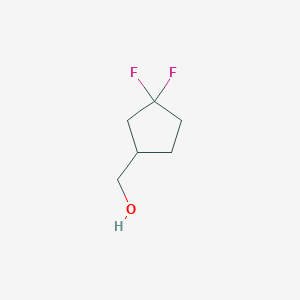
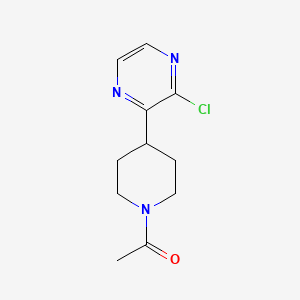

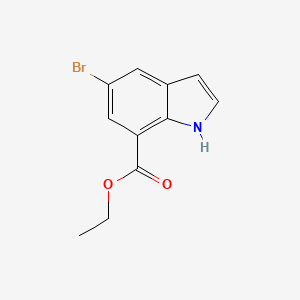
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
